Euphorbia factor L7a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

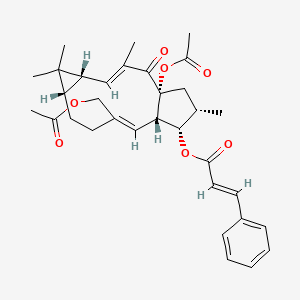

C33H40O7 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

[(1R,3E,5R,7S,10Z,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C33H40O7/c1-20-16-27-26(32(27,5)6)14-12-25(19-38-22(3)34)17-28-30(21(2)18-33(28,31(20)37)40-23(4)35)39-29(36)15-13-24-10-8-7-9-11-24/h7-11,13,15-17,21,26-28,30H,12,14,18-19H2,1-6H3/b15-13+,20-16+,25-17-/t21-,26-,27+,28-,30-,33+/m0/s1 |

InChI Key |

NMTNFTPLDSEWKL-UKHUQMCYSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)/C=C/C3=CC=CC=C3)/C=C(/CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)\COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C=CC3=CC=CC=C3)C=C(CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Lathyrane Diterpenoid Euphorbia Factor L7a: A Technical Overview of its Origins, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7a is a naturally occurring lathyrane-type diterpenoid, a class of complex chemical compounds found in the plant genus Euphorbia. First identified in the seeds of Euphorbia lathyris, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the origin, isolation, and known biological properties of this compound, with a focus on its anti-inflammatory effects. Detailed experimental protocols for the extraction and purification of related compounds are presented, alongside quantitative data on its bioactivity. Furthermore, this document explores the potential signaling pathways involved in the mechanism of action of lathyrane diterpenoids, offering insights for future research and drug development endeavors.

Introduction

The genus Euphorbia, one of the largest genera of flowering plants, is a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, the lathyrane-type diterpenoids are a significant class of compounds characterized by a unique tricyclic carbon skeleton.[2] These molecules have demonstrated a range of pharmacological activities, including cytotoxic, anti-inflammatory, and multidrug resistance reversal effects.[1] this compound is a member of this family of natural products, isolated from the seeds of Euphorbia lathyris.[3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Origin and Chemical Structure

This compound is a diterpenoid, specifically a lathyrane polyester, originating from the seeds of the plant Euphorbia lathyris L. (Euphorbiaceae).[3] The lathyrane skeleton is a complex macrocyclic structure that provides a scaffold for a variety of chemical modifications, leading to a large family of related "Euphorbia factors". The precise chemical structure of this compound, while not detailed in the readily available literature, is defined by the characteristic lathyrane core, substituted with various acyl groups. The structural elucidation of these compounds is typically achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and purification of lathyrane diterpenoids from Euphorbia lathyris seeds can be described. This protocol is based on methods reported for the isolation of other Euphorbia factors from the same source.[4][5]

Extraction

-

Grinding and Defatting: Dried and powdered seeds of Euphorbia lathyris are first defatted using a non-polar solvent such as petroleum ether or n-hexane. This step is crucial to remove the high content of oils present in the seeds, which can interfere with subsequent extraction and purification steps.

-

Ethanolic Extraction: The defatted seed material is then extracted with a polar solvent, typically 95% ethanol, under reflux. This process is usually repeated multiple times to ensure exhaustive extraction of the desired compounds.[4] The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification

The crude ethanolic extract, rich in a complex mixture of diterpenoids and other phytochemicals, is subjected to a series of chromatographic separations to isolate the individual Euphorbia factors.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This step provides a preliminary fractionation of the compounds based on their polarity.

-

Column Chromatography: The resulting fractions are then subjected to repeated column chromatography.

-

Silica Gel Chromatography: This is a common first step, using a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate compounds based on their polarity.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for further purification, typically with a solvent system like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to separate compounds based on their molecular size.[4]

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC, employing either normal-phase or reverse-phase columns with specific solvent systems.

The following diagram illustrates a general workflow for the isolation of lathyrane diterpenoids.

Biological Activity and Quantitative Data

This compound has been evaluated for its anti-inflammatory activity. The primary quantitative data available is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key mediator in the inflammatory process, and its inhibition is a common indicator of anti-inflammatory potential.

| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |

| This compound | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 44.4 | [6] |

| Euphorbia factor L7b | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 23.9 | [6] |

| Euphorbia factor L8 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 30.3 | [6] |

| Euphorbia factor L9 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 11.2 | [6] |

| Euphorbia factor L17 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 48.5 | [6] |

| Euphorbia factor L22 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 16.6 | [6] |

| Euphorbia factor L23 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 19.5 | [6] |

| Euphorbia factor L24 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 18.2 | [6] |

| Euphorbia factor L25 | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 28.9 | [6] |

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, studies on related lathyrane diterpenoids provide strong indications of their likely mechanism of action, particularly in the context of inflammation and cytotoxicity.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in inflammatory conditions.[7] It is highly probable that the observed inhibition of NO production by this compound is due to its interference with the NF-κB pathway. Other Euphorbia species and their constituent flavonoids have been shown to inhibit inflammation via the Nrf2 and NF-κB pathways.[8][9]

The diagram below illustrates the putative mechanism of NF-κB inhibition by this compound.

Induction of Apoptosis via the Mitochondrial Pathway

Several Euphorbia factors, closely related to L7a, have demonstrated cytotoxic activity against various cancer cell lines.[5] For instance, Euphorbia factor L3 has been shown to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway.[5] This pathway is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. While the cytotoxic properties of this compound have not been reported, its structural similarity to other cytotoxic lathyrane diterpenoids suggests that this is a potential area for future investigation.

Conclusion and Future Directions

This compound is a lathyrane diterpenoid from Euphorbia lathyris with demonstrated anti-inflammatory activity. While quantitative data on its NO inhibitory effects are available, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Detailed Structural Elucidation: Publication of the complete 1H and 13C NMR spectroscopic data for this compound is needed for its unambiguous characterization.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its anti-inflammatory effects. The role of the NF-κB pathway is a primary target for such studies.

-

Cytotoxicity and Anticancer Potential: Given the cytotoxic properties of related Euphorbia factors, evaluating the anticancer activity of this compound against a panel of cancer cell lines is a logical next step.

-

In Vivo Studies: Preclinical studies in animal models of inflammation are necessary to validate the in vitro findings and to assess the therapeutic potential of this compound.

The information compiled in this technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this intriguing natural product.

References

- 1. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An expeditious procedure for the isolation of ingenol from the seeds of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling Euphorbia factor L7a: A Technical Guide to its Discovery and Isolation from Euphorbia lathyris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Euphorbia factor L7a, a lathyrane-type diterpenoid derived from the seeds of Euphorbia lathyris. This document details the experimental protocols for extraction and purification, presents key quantitative data, and explores its known biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Euphorbia lathyris, commonly known as caper spurge, has a long history in traditional medicine. The plant is a rich source of structurally diverse diterpenoids, particularly those with a lathyrane skeleton, which have garnered significant scientific interest due to their wide range of biological activities. These activities include anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties. Among these compounds is this compound, a notable constituent that has been the subject of phytochemical and pharmacological investigation. This guide focuses on the technical aspects of its discovery and isolation.

Isolation and Purification of Lathyrane Diterpenoids from Euphorbia lathyris

The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized representation based on established methods for isolating lathyrane diterpenoids from E. lathyris seeds.

General Experimental Protocol

2.1.1. Plant Material and Extraction

-

Plant Material: Dried, mature seeds of Euphorbia lathyris are used as the starting material.

-

Grinding: The seeds are ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered seeds are extracted exhaustively with 95% ethanol (B145695) at room temperature through maceration. The extraction is typically repeated multiple times to ensure complete recovery of the phytochemicals.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. The lathyrane diterpenoids are typically found in the less polar fractions, such as the petroleum ether and ethyl acetate extracts.

2.1.3. Chromatographic Separation

-

Silica (B1680970) Gel Column Chromatography: The active fraction (e.g., ethyl acetate extract) is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of petroleum ether and acetone, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column, with methanol (B129727) often used as the mobile phase. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds like this compound is often achieved using preparative HPLC on a C18 column with a mobile phase such as acetonitrile (B52724) and water.

Experimental Workflow

Figure 1: General workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound has been determined through extensive spectroscopic analysis. While the complete raw data is dispersed across various publications, this section summarizes the key analytical techniques employed and the resulting data.

Spectroscopic Data

The primary methods used for the structural elucidation of this compound and related lathyrane diterpenes include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including its stereochemistry.

| Property | Data | Reference |

| Molecular Formula | C31H38O8 | Inferred from related compounds |

| Appearance | White to off-white solid | [1] |

| 1H NMR Spectrum | Consistent with structure | [1] |

| 13C NMR Data | Data has been analyzed | [2] |

| X-ray Diffraction Data | Data has been analyzed | [2] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory properties. The primary mechanism identified to date is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-inflammatory Activity

| Assay | Cell Line | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | 44.4 | [3] |

Signaling Pathway

The inhibition of NO production by lathyrane diterpenoids is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific interactions of this compound with this pathway have not been fully elucidated, a general model can be proposed based on the activity of related compounds.

Figure 2: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion

This compound represents a promising lathyrane diterpenoid from Euphorbia lathyris with demonstrated anti-inflammatory activity. This technical guide has provided a comprehensive overview of the methodologies for its isolation and the current understanding of its biological effects. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in drug development. The detailed structural and quantitative data presented herein serve as a valuable foundation for future investigations into this intriguing natural product.

References

Euphorbia Factor L7a and the Lathyrane Diterpenoids: A Technical Guide on a Promising Class of Bioactive Compounds

Introduction

Euphorbia factor L7a is a member of the lathyrane-type diterpenoids, a class of structurally complex natural products isolated from the seeds of Euphorbia lathyris.[1][2][3] This plant has a history of use in traditional Chinese medicine for various ailments.[2][4] While detailed biological data and mechanistic studies specifically on this compound are limited in publicly accessible literature, extensive research on its close analogues—such as Euphorbia factors L1, L2, L3, L8, and L9—provides a strong framework for understanding its potential as a bioactive compound.[2][5]

This technical guide will synthesize the available information on the lathyrane diterpenoids from E. lathyris, focusing on their cytotoxic properties and mechanisms of action, which are of significant interest to researchers in oncology and drug development. The data and protocols presented are primarily based on studies of closely related Euphorbia factors and serve as a predictive model for the scientific investigation of this compound.

Chemical Structure and Class

Lathyrane diterpenoids are characterized by a unique and highly oxygenated 5/11/3 tricyclic carbon skeleton.[5][6] The various Euphorbia factors isolated from E. lathyris are distinguished by the pattern of acyl substitutions on this core structure, typically at positions C-3, C-5, C-7, and C-15.[2] These substitutions, which include acetate, benzoate, and phenylacetate (B1230308) groups, are critical for determining the compound's cytotoxic potency and selectivity against different cancer cell lines.[2]

Biological Activity: Cytotoxicity Data

The primary biological activity investigated for lathyrane diterpenoids is their cytotoxicity against various human cancer cell lines. Studies have shown that the substitution patterns on the lathyrane skeleton are crucial for their anti-cancer effects.[2] For instance, Euphorbia factor L9 exhibited the most potent cytotoxicity across several cell lines, while Euphorbia factor L2 showed selective activity against the multidrug-resistant (MDR) KB-VIN cell line.[2] In contrast, some analogues like Euphorbia factor L1 were found to be largely inactive.[2]

The following table summarizes the reported 50% inhibitory concentration (IC50) values for several lathyrane diterpenoids isolated from Euphorbia lathyris.

| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Oral) | KB-VIN (MDR Oral) | MCF-7 (Breast) |

| Euphorbia factor L2 | > 40 µM | > 40 µM | > 40 µM | 7.2 µM | > 40 µM |

| Euphorbia factor L3 | 34.04 ± 3.99 µM[3] | > 40 µM | 7.9 µM | 8.0 µM | > 40 µM |

| Euphorbia factor L9 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Data compiled from a study by Wang et al. (2018), unless otherwise noted.[2] Note: The original study reported that compound 5 (Euphorbia factor L9) "exhibited the strongest cytotoxicity against all cell lines," but specific IC50 values were not provided in the abstract.[2]

Mechanism of Action

Mechanistic studies on active lathyrane diterpenoids, such as Euphorbia factor L3 (EFL3), indicate that they can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[7] This process is characterized by a loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytochrome c release is a critical step that initiates the caspase cascade, leading to programmed cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]

- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Lathyrane Diterpenoids from Euphorbia lathyris: A Profile of Euphorbia Factor L7a

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites, many of which have been utilized in traditional medicine for centuries.[1][2] Among these, the seeds of Euphorbia lathyris (Caper Spurge) are known to contain a series of lathyrane-type diterpenoids, collectively referred to as Euphorbia factors.[3] These compounds have garnered significant scientific interest due to their potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][4]

While numerous studies have elucidated the activities of prominent members like Euphorbia factors L1, L2, and L3, specific data on the biological profile of Euphorbia factor L7a remains limited in publicly accessible literature. This technical guide aims to provide a comprehensive overview of the known biological activities and mechanisms of action of closely related lathyrane diterpenoids from E. lathyris. The data presented herein for well-characterized Euphorbia factors serves as a robust framework for inferring the potential therapeutic applications and guiding future research into the specific properties of this compound.

Quantitative Data Summary: Cytotoxic Activities

The cytotoxic potential of Euphorbia factors has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key lathyrane diterpenoids are summarized in the table below. This data highlights the potent and, in some cases, selective anticancer activity of these compounds.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Euphorbia factor L3 | A549 (Lung Carcinoma) | Cytotoxicity | 34.04 ± 3.99 | [4] |

| Euphorbia factor L2 | KB-VIN (MDR Oral Epidermoid Carcinoma) | Cytotoxicity | 7.2 | [3] |

| Euphorbia factor L3 | KB (Oral Epidermoid Carcinoma) | Cytotoxicity | 7.9 | [3] |

| Euphorbia factor L3 | KB-VIN (MDR Oral Epidermoid Carcinoma) | Cytotoxicity | 8.0 | [3] |

| Euphorbia factor L5 | A549, MDA-MB-231, KB, MCF-7, KB-VIN | Strongest Cytotoxicity | Not specified | [3] |

| Euphorbia factor L1 | Various Cell Lines | No Cytotoxicity | > 40 | [3] |

Mechanisms of Action and Signaling Pathways

The biological effects of Euphorbia factors are mediated through the modulation of several key cellular signaling pathways. The primary mechanisms identified include the induction of apoptosis through the mitochondrial pathway and the suppression of inflammatory responses via inhibition of the NF-κB pathway.

Mitochondrial Apoptosis Pathway

Several Euphorbia factors, including L2 and L3, have been shown to induce apoptosis in cancer cells.[5][6] This process is primarily mediated through the intrinsic, or mitochondrial, pathway. Key events in this pathway include the disruption of the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][7] Cytosolic cytochrome c then activates a cascade of caspases, leading to programmed cell death.

Caption: Mitochondrial pathway of apoptosis induced by Euphorbia factors.

NF-κB Inflammatory Pathway

Euphorbia factor L2 has demonstrated potent anti-inflammatory effects by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines. EFL2 has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing p65 translocation and suppressing the inflammatory cascade.[8]

Caption: Inhibition of the NF-κB signaling pathway by Euphorbia factor L2.

Experimental Protocols

The following section details the methodologies employed in the isolation and biological evaluation of Euphorbia factors, providing a procedural basis for future investigations.

Extraction and Isolation of Euphorbia Factors

-

Extraction: The powdered seeds of Euphorbia lathyris are refluxed with 95% ethanol (B145695).[7] The resulting ethanolic extract is concentrated under reduced pressure.

-

Partitioning: The concentrated extract is suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to yield corresponding fractions.[7]

-

Chromatography: The EtOAc extract, which is rich in lathyrane diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel (using a petroleum ether-ethyl acetate gradient) and Sephadex LH-20 (using a methylene (B1212753) chloride-methanol mobile phase) to isolate the individual Euphorbia factors.[3][7]

Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1.5 × 10⁴ cells/mL in a final volume of 190 µL/well and incubated for 24 hours.[7]

-

Compound Treatment: A 10 µL solution of the test compound (e.g., Euphorbia factor) at various concentrations is added to each well. The plates are then incubated for 68 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

MTT Addition: 10 µL of a 10 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[7]

-

Solubilization: The supernatant is removed, and the formazan (B1609692) crystals are dissolved in 100 µL of anhydrous DMSO per well.[7]

-

Absorbance Reading: The cell viability is quantified by measuring the absorbance at 540 nm using a microplate reader, with a reference wavelength of 655 nm.[7]

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with the Euphorbia factor at its IC50 or a multiple thereof for a specified duration (e.g., 24-48 hours).

-

Harvesting and Fixation: Cells are harvested, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is then determined.[3]

Determination of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Treatment: Cells (5 × 10⁵) are treated with the indicated concentrations of the Euphorbia factor for 24 hours.[7]

-

Staining: After treatment, cells are collected, washed with ice-cold PBS, and incubated with 40 nM DiOC6 (3,3′-dihexyloxacarbocyanine iodide) at 37°C for 20 minutes in the dark.[7]

-

Analysis: Cells are washed twice with ice-cold PBS, resuspended in 1 mL of PBS, and immediately analyzed by a flow cytometer (excitation at 484 nm, emission at 501 nm) to measure the fluorescence intensity, which is proportional to the ΔΨm.[7]

General Experimental Workflow

The overall process for identifying and characterizing the biological activity of Euphorbia factors follows a systematic workflow from natural product extraction to cellular and molecular analysis.

Caption: Workflow for the isolation and bioactivity screening of Euphorbia factors.

Conclusion and Future Outlook

The lathyrane diterpenoids isolated from Euphorbia lathyris represent a class of natural products with significant therapeutic potential, particularly in oncology and inflammatory diseases. While this guide has focused on the well-documented activities of compounds like Euphorbia factors L2, L3, and L5, the shared chemical scaffold suggests that this compound may possess a similar spectrum of biological activities. The structure-activity relationship studies indicate that substitutions at various positions on the lathyrane skeleton are critical for potency and selectivity.[3]

Therefore, the immediate research imperative is the targeted isolation and comprehensive biological evaluation of this compound. The experimental protocols and mechanistic frameworks detailed in this guide provide a clear roadmap for such an investigation. Elucidating the specific cytotoxic profile, anti-inflammatory properties, and molecular targets of this compound will be crucial for determining its potential as a lead compound for future drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]

An In-depth Technical Guide on the Potential Therapeutic Effects of Euphorbia factor L7a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7a is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, which have a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancer. As a member of the extensive family of Euphorbia diterpenoids, this compound has attracted scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic potential, and its emerging mechanism of action involving the liver X receptor alpha (LXRα). Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development.

Therapeutic Potential and Biological Activity

Current research indicates that this compound possesses notable anti-inflammatory properties. Furthermore, preliminary studies suggest it exhibits significant cytotoxicity, indicating a potential for anticancer applications.

Anti-inflammatory Activity

The primary evidence for the anti-inflammatory effect of this compound comes from its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

| Compound | Biological Model | Assay | Endpoint | IC50 (µM) | Reference |

| This compound | LPS-stimulated RAW264.7 macrophage cells | Nitric Oxide Inhibition | Inhibition of NO production | 44.4 | [1][2] |

This quantitative data positions this compound as a compound with moderate anti-inflammatory potential, warranting further investigation into its efficacy in various inflammatory disease models.

Cytotoxic Activity

While specific IC50 values for the cytotoxicity of this compound against various cancer cell lines are not yet extensively documented in publicly available literature, preliminary findings suggest it possesses potent cytotoxic effects. In a high-throughput screening for antiviral compounds, this compound was noted to exhibit high cytotoxicity, which led to its exclusion from further antiviral testing. This observation, however, highlights its potential as a cytotoxic agent that could be explored for oncological applications. Further studies employing standardized cytotoxicity assays, such as the MTT or SRB assay, against a panel of human cancer cell lines are necessary to quantify its anticancer potential.

Mechanism of Action: Inhibition of Liver X Receptor Alpha (LXRα)

Recent studies have elucidated a potential mechanism through which this compound may exert its biological effects: the modulation of the liver X receptor alpha (LXRα). LXRs are nuclear receptors that play a crucial role in the regulation of lipid metabolism, cholesterol homeostasis, and inflammation[3][4][5].

A 2024 study demonstrated that this compound can significantly inhibit the transcriptional activity of LXRα in HEK293 cells. Furthermore, it was shown to down-regulate the protein expression of LXRα[3]. This inhibitory action on LXRα represents a significant finding, as LXRα is known to control the expression of genes involved in inflammation and cell proliferation. By inhibiting LXRα, this compound may disrupt signaling pathways that contribute to disease pathogenesis.

Proposed Signaling Pathway for LXRα Inhibition

The following diagram illustrates the proposed mechanism of LXRα inhibition by this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Euphorbia Factors in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide synthesizes the available research on lathyrane-type diterpenoids isolated from Euphorbia species, commonly known as Euphorbia factors. While the user requested information specifically on "Euphorbia factor L7a," a comprehensive search of the available literature did not yield specific data for this particular compound. Therefore, this document focuses on the well-documented mechanisms of action of closely related and structurally similar compounds from the same class, such as Euphorbia factors L1, L2, L3, and Euphorbiasteroid, to provide a representative understanding of their potential anticancer activities.

Introduction

Compounds derived from the Euphorbia genus, particularly lathyrane-type diterpenoids, have garnered significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. These natural products, referred to as Euphorbia factors, have been shown to induce cell death and inhibit tumor growth through multiple mechanisms. This technical guide provides a detailed overview of the molecular pathways implicated in the anticancer action of these compounds, supported by quantitative data and experimental methodologies.

Cytotoxic Activity of Euphorbia Factors

Euphorbia factors exhibit a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several of these compounds are summarized in the table below.

Table 1: IC50 Values of Euphorbia Factors in Various Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |

| Euphol (B7945317) | Pancreatic Carcinoma | Pancreatic Cancer | 6.84 µM | [1] |

| Euphol | Esophageal Squamous Cell | Esophageal Cancer | 11.08 µM | [1] |

| Euphorbia factor L1 | A549 | Lung Cancer | 51.34 ± 3.28 μM | [2][3] |

| Euphorbia factor L2 | A549 | Lung Cancer | 36.82 ± 2.14 µmol/L | [4] |

| Euphorbia factor L3 | A549 | Lung Cancer | 34.04 ± 3.99 μM | [2][3] |

| Euphorbia factor L3 | MCF-7 | Breast Cancer | 45.28 ± 2.56 μM | [3] |

| Euphorbia factor L3 | LoVo | Colon Cancer | 41.67 ± 3.02 μM | [3] |

| Euphorbiasteroid | A549 | Non-Small-Cell Lung Cancer | ~42 µM (at 42% viability) | [5] |

| Euphorbiasteroid | PC-9 | Non-Small-Cell Lung Cancer | >150 µM | [5] |

| E. terracina (polar fraction) | THP1 | Acute Myeloid Leukemia | 2.08 µg/mL | [6] |

| E. terracina (apolar fraction) | THP1 | Acute Myeloid Leukemia | 14.43 µg/mL | [6] |

| E. paralias (polar fraction) | THP1 | Acute Myeloid Leukemia | 54.58 µg/mL | [6] |

| E. tirucalli (ethanol extract) | MCF-7 | Breast Cancer | 33.88 µg/mL | [7] |

| E. tirucalli (ethanol extract) | HT-29 | Colorectal Cancer | 34.86 µg/mL | [7] |

Core Mechanisms of Action

The anticancer effects of Euphorbia factors are primarily attributed to their ability to induce apoptosis, modulate key signaling pathways, and cause cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

A significant mechanism of action for Euphorbia factors is the induction of programmed cell death, or apoptosis, predominantly through the intrinsic mitochondrial pathway.[2][8][9][10]

-

Reactive Oxygen Species (ROS) Generation: Treatment with Euphorbia factors, such as Euphorbia factor L2, has been shown to increase the intracellular levels of reactive oxygen species (ROS) in cancer cells.[8][9]

-

Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS leads to a loss of the mitochondrial electrochemical potential.[2][8][9]

-

Cytochrome c Release: Disruption of the MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[2][8][9]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-9 (initiator) and caspase-3 (effector).[8][9]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.[8][9]

References

- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and selective anticancer activities of two Euphorbia species in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholar.ui.ac.id [scholar.ui.ac.id]

- 8. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

Technical Guide: The Role of Lathyrane Diterpenoids from Euphorbia in Inducing Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, there is no specific scientific literature available on "Euphorbia factor L7a." This technical guide will focus on the well-researched, structurally related lathyrane diterpenoids, Euphorbia factor L2 (EFL2) and Euphorbia factor L3 (EFL3) , as representative examples of this class of compounds and their role in inducing apoptosis. The information presented is based on studies of these molecules, primarily in the context of cancer cell lines.

Core Concepts: Lathyrane Diterpenoids and Apoptosis Induction

Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] A primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. Notably, studies on EFL2 and EFL3 have elucidated their pro-apoptotic activity, particularly in human non-small cell lung carcinoma (A549) cells.[3][4]

The prevailing evidence indicates that these compounds trigger the mitochondrial (intrinsic) pathway of apoptosis .[5][6] This pathway is a critical cellular process for eliminating damaged or cancerous cells and is orchestrated by a cascade of molecular events centered around the mitochondria.

The key events in EFL2- and EFL3-induced apoptosis include:

-

Increased generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox homeostasis leading to oxidative stress.[5]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): A loss of the electrochemical gradient across the inner mitochondrial membrane.[3][4]

-

Release of Cytochrome c: The translocation of this mitochondrial protein into the cytosol.[3][4]

-

Activation of Caspase Cascade: The sequential activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[5]

-

Cleavage of Poly(ADP-ribose) Polymerase (PARP): An indicator of late-stage apoptosis.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of Euphorbia factors L2 and L3 on various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Euphorbia Factors L2 and L3 in Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Treatment Duration |

| Euphorbia factor L2 | A549 (Lung Carcinoma) | 36.82 ± 2.14 | Not Specified |

| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | 72 hours |

| Euphorbia factor L3 | MCF-7 (Breast Cancer) | 45.28 ± 2.56 | 72 hours |

| Euphorbia factor L3 | LoVo (Colon Cancer) | 41.67 ± 3.02 | 72 hours |

Table 2: Apoptosis Induction by Euphorbia Factors L2 and L3 in A549 Cells

| Compound | Concentration (µM) | Apoptosis Rate (%) | Treatment Duration |

| Control | 0 | 6.2 ± 1.5 | 48 hours |

| Euphorbia factor L2 | 40 | 23.7 ± 3.4 | 48 hours |

| Euphorbia factor L2 | 80 | 36.9 ± 2.4 | 48 hours |

| Control | 0 | 4.5 ± 3.0 | 48 hours |

| Euphorbia factor L3 | 45 | 22.0 ± 4.1 | 48 hours |

| Euphorbia factor L3 | 90 | 35.9 ± 3.2 | 48 hours |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the mitochondrial pathway of apoptosis induced by Euphorbia factors L2 and L3.

References

- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Euphorbia Factor L7a: An In-depth Technical Guide to its Effects on the Mitochondrial Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the activity of various lathyrane diterpenoids isolated from Euphorbia species, particularly Euphorbia factors L2 and L3. As of this writing, specific research on "Euphorbia factor L7a" is not available in the public domain. This guide, therefore, leverages the well-established mechanisms of its closely related analogs, Euphorbia factors L2 and L3, to provide a representative understanding of how this class of compounds is presumed to affect the mitochondrial pathway of apoptosis. The experimental data and protocols detailed herein are based on studies of these analogous compounds.

Executive Summary

The lathyrane-type diterpenoids, a class of natural products isolated from the seeds of Euphorbia lathyris L., have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2][3] This technical guide focuses on the mechanistic effects of these compounds, using Euphorbia factors L2 and L3 as primary examples, on the intrinsic or mitochondrial pathway of apoptosis. Evidence strongly suggests that these molecules induce cancer cell death through a cascade of mitochondrial events, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[3][4][5] These findings highlight the potential of Euphorbia factors as lead compounds in the development of novel anticancer therapeutics.

Core Mechanism of Action: The Mitochondrial Pathway

The primary mechanism of anticancer action for Euphorbia factors L2 and L3 is the induction of apoptosis via the mitochondrial pathway.[3][4] This intricate process is initiated within the cell and converges on the mitochondria, which act as a central hub for apoptotic signaling. The key events are detailed below.

Induction of Oxidative Stress

Treatment of cancer cells with Euphorbia factor L2 has been shown to lead to a significant increase in intracellular reactive oxygen species (ROS).[3][5] ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. This increase in oxidative stress is a critical early event that can trigger the downstream apoptotic cascade.

Disruption of Mitochondrial Integrity

A hallmark of the mitochondrial pathway of apoptosis is the loss of the mitochondrial membrane potential (ΔΨm).[4][6] Euphorbia factors L2 and L3 have been observed to cause a dose-dependent decrease in ΔΨm in cancer cells.[3][4] This depolarization of the mitochondrial membrane is a point of no return, leading to mitochondrial outer membrane permeabilization (MOMP).

Release of Pro-Apoptotic Factors

Following the loss of membrane potential, the mitochondrial outer membrane becomes permeable, resulting in the release of pro-apoptotic proteins from the intermembrane space into the cytosol.[7] A key molecule released is cytochrome c.[3][4]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), which then oligomerizes to form the apoptosome.[8] The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[8] Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3.[3][5] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.[6] The cleavage of poly(ADP-ribose) polymerase (PARP) is a well-established indicator of caspase-3 activation.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Euphorbia factors L2 and L3, demonstrating their cytotoxic and pro-apoptotic efficacy.

Table 1: Cytotoxicity of Euphorbia Factor L3 against A549 Human Lung Carcinoma Cells

| Compound | Cell Line | IC50 Value (µM) |

| Euphorbia factor L3 | A549 | 34.04 ± 3.99 |

| Data sourced from studies on Euphorbia factor L3.[4][9] |

Table 2: Apoptosis Induction by Euphorbia Factor L2 in A549 Cells

| Treatment | Concentration (µM) | Apoptosis Rate (%) |

| Control | 0 | 6.2 ± 1.5 |

| Euphorbia factor L2 | 40 | 23.7 ± 3.4 |

| Euphorbia factor L2 | 80 | 36.9 ± 2.4 |

| Data represents the percentage of early and late apoptotic cells after 48 hours of treatment, as determined by Annexin V/PI staining.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of Euphorbia factors on the mitochondrial pathway.

Cell Culture and Viability Assay

-

Cell Lines: Human lung cancer A549 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µM streptomycin.[4] Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[4]

-

MTT Assay for Cytotoxicity:

-

Cells are seeded in 96-well plates at a density of 1.5 x 10^4 cells/mL (190 µL/well) and incubated for 24 hours.[4]

-

The cells are then treated with various concentrations of the Euphorbia factor solution (10 µL) for 68 hours.[4]

-

Following treatment, 10 µL of 10 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]

-

The supernatant is removed, and the formazan (B1609692) crystals are dissolved in 100 µL of anhydrous DMSO.[4]

-

The absorbance is measured at 540 nm with a reference wavelength of 655 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control group.

-

Determination of Apoptosis by Flow Cytometry

-

Annexin V-FITC/PI Staining:

-

A549 cells are treated with the desired concentrations of the Euphorbia factor for 48 hours.[3]

-

Both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic.[5]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

DiOC6 Staining:

-

A549 cells (5 x 10^5) are treated with the Euphorbia factor for 24 hours.[4]

-

Cells are harvested, washed with ice-cold PBS, and then incubated with 40 nM DiOC6 (3,3'-dihexyloxacarbocyanine iodide) at 37°C for 20 minutes in the dark.[4]

-

After incubation, cells are washed twice with ice-cold PBS and resuspended in 1 mL of PBS.[4]

-

The fluorescence intensity is measured by flow cytometry at an excitation wavelength of 484 nm and an emission wavelength of 501 nm.[4] A decrease in fluorescence intensity indicates a loss of ΔΨm.

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways and experimental procedures described in this guide.

Caption: Mitochondrial apoptosis pathway induced by Euphorbia factors.

Caption: Workflow for the MTT cell viability assay.

Caption: Experimental workflow for apoptosis detection.

Conclusion and Future Directions

Future research should focus on isolating and characterizing this compound and other related compounds to determine their specific cytotoxic profiles and to perform comprehensive structure-activity relationship (SAR) studies.[1] Further elucidation of the upstream signaling events that trigger ROS production and the direct molecular targets of these compounds will be crucial for their development as targeted anticancer agents.

References

- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diterpenylhydroquinones from natural ent-labdanes induce apoptosis through decreased mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of Euphorbia Factor L7a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7a is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. Diterpenoids from the Euphorbia genus have garnered significant interest in oncological research due to their potent cytotoxic and pro-apoptotic activities against various cancer cell lines. While comprehensive studies specifically on this compound are limited, this technical guide synthesizes the available preliminary data and draws upon research on structurally related lathyrane diterpenoids to provide a foundational understanding of its potential cytotoxic effects and mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this class of compounds.

Quantitative Cytotoxicity Data

Direct and detailed quantitative data on the cytotoxicity of this compound is sparse in publicly available literature. A 2024 review on compounds from the Euphorbia genus reported a cytotoxic value for this compound. However, the specific cancer cell line and the units of measurement were not detailed.

To provide a comparative context, the following table summarizes the cytotoxic activities (IC50 values) of other closely related lathyrane diterpenoids isolated from Euphorbia lathyris, such as Euphorbia factors L1, L2, and L3. These compounds share the same core chemical scaffold and are often studied concurrently.

| Compound | Cell Line | IC50 Value (µM) | Citation |

| Euphorbia factor L1 | A549 | 51.34 ± 3.28 | |

| Euphorbia factor L2 | A549 | 36.82 ± 2.14 | |

| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | |

| MCF-7 | 45.28 ± 2.56 | ||

| LoVo | 41.67 ± 3.02 |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of Euphorbia diterpenoids. These protocols are based on published studies of related compounds and are applicable for the investigation of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cells are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around the IC50 value for 24 to 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Visualizations

Based on studies of related lathyrane diterpenoids like Euphorbia factor L2 and L3, the cytotoxic and pro-apoptotic effects are often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the potential signaling cascade initiated by this compound, leading to apoptosis.

Caption: Hypothesized mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow for Cytotoxicity Screening

The diagram below outlines a typical workflow for the preliminary cytotoxic evaluation of a novel compound like this compound.

Caption: General experimental workflow for evaluating the cytotoxicity of this compound.

Conclusion and Future Directions

The preliminary data, contextualized with findings from related lathyrane diterpenoids, suggest that this compound is a promising candidate for further investigation as a cytotoxic agent. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of purified this compound across a diverse panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular pathways involved in its cytotoxic and pro-apoptotic effects, including the analysis of key apoptotic and cell cycle regulatory proteins.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.

This technical guide provides a foundational framework for initiating and advancing research into the cytotoxic properties of this compound, with the ultimate goal of exploring its potential as a novel anticancer therapeutic.

Unveiling the Anti-Inflammatory Potential of Euphorbia factor L7a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Euphorbia factor L7a, a lathyrane diterpenoid isolated from plants of the Euphorbia genus. Due to the limited specific research on this compound, this document contextualizes its activity within the broader family of lathyrane diterpenoids, for which more extensive mechanistic data is available. The information presented herein is intended to support further research and development of this compound as a potential anti-inflammatory agent.

Quantitative Data on Anti-Inflammatory Activity

The primary measure of in vitro anti-inflammatory activity for this compound and related compounds has been the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. The available quantitative data is summarized below.

| Compound | Biological Model | Assay | Concentration | % Inhibition | IC50 Value (µM) | Reference |

| This compound | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | 10 µg/mL | 44.4% | Not Reported | [1] |

| Lathyrane Diterpenoid 1 | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | Not Reported | Not Reported | 3.0 ± 1.1 | [2] |

| Lathyrane Diterpenoids (General) | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | Not Reported | Not Reported | 2.6 - 26.0 | [3] |

| Lathyrane Diterpenoid 8d1 | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | Not Reported | Not Reported | 1.55 ± 0.68 | [4] |

Experimental Protocols

The following sections detail the standard methodologies employed for evaluating the anti-inflammatory effects of lathyrane diterpenoids, including this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This protocol describes the most common assay used to screen for the anti-inflammatory activity of lathyrane diterpenoids.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Experimental Procedure:

-

RAW 264.7 cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound (or other test compounds) for a specified period (typically 1-2 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 0.5-1 µg/mL. A vehicle control group (without the test compound) is also included.

-

After an incubation period of 24 hours, the cell culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[5] This involves mixing the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at approximately 540 nm.

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

-

-

Cytotoxicity Assay: A parallel assay, such as the MTT assay, is typically performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound on the RAW 264.7 cells.[8]

Western Blot Analysis for Inflammatory Mediators

For compounds that show significant activity in the NO production assay, further mechanistic studies are often conducted using Western blotting.

-

Objective: To determine the effect of the compound on the protein expression levels of key inflammatory enzymes and signaling proteins.

-

Procedure:

-

RAW 264.7 cells are cultured and treated with the test compound and/or LPS as described in the NO inhibition assay.

-

Following treatment, the cells are lysed to extract total cellular proteins.

-

Protein concentrations are determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for proteins of interest, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated IκBα (p-IκBα), and NF-κB p65.[2][9] A loading control, such as β-actin or GAPDH, is also probed.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

-

ELISA for Pro-inflammatory Cytokines

-

Objective: To quantify the effect of the compound on the production of pro-inflammatory cytokines.

-

Procedure:

-

Cell culture supernatant is collected from RAW 264.7 cells treated as described previously.

-

The concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.[9][10]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

References

- 1. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. A molecular pharmacology study into the anti-inflammatory actions of Euphorbia hirta L. on the LPS-induced RAW 264.7 cells through selective iNOS protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Euphorbia Helioscopia Inhibits The LPS-Induced Pro-Inflammatory Response in RAW 264.7 Cells Via The NF-Κb and MAPK Pathway – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Euphorbia factor L2 alleviates lipopolysaccharide-induced acute lung injury and inflammation in mice through the suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lathyrane Diterpenoids: A Technical Guide Focused on Euphorbia Factor L7a and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of lathyrane diterpenoids, with a particular focus on Euphorbia factor L7a. These complex natural products, primarily isolated from the Euphorbia genus, exhibit a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Core Molecular Structure and Key Biological Activities

Lathyrane diterpenoids are characterized by a unique and complex tricyclic 5/11/3-membered ring system. Their diverse biological functions are largely dictated by the nature and stereochemistry of the substituents on this core scaffold. The principal pharmacological activities investigated for this class of compounds include:

-

Cytotoxicity against Cancer Cell Lines: Many lathyrane diterpenoids, including several "Euphorbia factors," have demonstrated significant growth-inhibitory effects against a variety of human cancer cell lines.

-

Reversal of Multidrug Resistance (MDR): A key area of interest is the ability of these compounds to modulate the function of P-glycoprotein (P-gp), an efflux pump that is a major contributor to MDR in cancer cells.

-

Anti-inflammatory Effects: Lathyrane diterpenoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for this compound and related lathyrane diterpenoids, highlighting the impact of structural modifications on their biological activities.

Table 1: Cytotoxicity of Lathyrane Diterpenoids against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Euphorbia Factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 45.28 ± 2.56 | [1] | |

| LoVo (Colon Adenocarcinoma) | 41.67 ± 3.02 | [1] | |

| Euphorbia Factor L1 | A549 (Lung Carcinoma) | 51.34 ± 3.28 | [1] |

| Lathyrane Diterpenoid Hybrid (8d1) | RAW264.7 (Macrophage) | 1.55 ± 0.68 | [2] |

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids

| Compound | Assay | IC50 (µM) | Reference |

| This compound | NO Inhibition in LPS-stimulated RAW264.7 cells | 44.4 | [3][4] |

| Euphorbia Factor L7b | NO Inhibition in LPS-stimulated RAW264.7 cells | 23.9 | [3][4] |

| Euphorbia Factor L8 | NO Inhibition in LPS-stimulated RAW264.7 cells | 30.3 | [3][4] |

| Euphorbia Factor L9 | NO Inhibition in LPS-stimulated RAW264.7 cells | 11.2 | [3][4] |

| Euphorbia Factor L17 | NO Inhibition in LPS-stimulated RAW264.7 cells | 48.5 | [3][4] |

| Euphorbia Factor L22 | NO Inhibition in LPS-stimulated RAW264.7 cells | 16.6 | [3][4] |

| Euphorbia Factor L23 | NO Inhibition in LPS-stimulated RAW264.7 cells | 19.5 | [3][4] |

| Euphorbia Factor L24 | NO Inhibition in LPS-stimulated RAW264.7 cells | 18.2 | [3][4] |

| Euphorbia Factor L25 | NO Inhibition in LPS-stimulated RAW264.7 cells | 28.9 | [3][4] |

| Jolkinol A | NO Inhibition in LPS-stimulated RAW264.7 cells | 12.5 | [3][4] |

Table 3: Multidrug Resistance (MDR) Reversal Activity of Lathyrane Diterpenoids

| Compound | Cell Line | Reversal Fold (RF) | Concentration (µM) | Reference |

| Euphorbia Factor L1 | K562/ADR (Leukemia) | 1.74 | 2.5 | [5] |

| 3.79 | 5.0 | [5] | ||

| 5.88 | 10.0 | [5] | ||

| Fr-E-1 (from E. uralensis) | MCF-7/ADR (Breast Adenocarcinoma) | 2.2 | - | |

| Fr-E-2 (from E. uralensis) | MCF-7/ADR (Breast Adenocarcinoma) | 2.0 | - | |

| Fr-E-3 (from E. uralensis) | MCF-7/ADR (Breast Adenocarcinoma) | 2.7 | - |

Note: Specific cytotoxicity and MDR reversal data for this compound were not available in the reviewed literature. The tables present data for structurally related lathyrane diterpenoids to provide context for its potential activities.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of lathyrane diterpenoids are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the lathyrane diterpenoid for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (final concentration of 0.5 mg/mL) and incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

P-glycoprotein (P-gp) Mediated MDR Reversal Assay (Rhodamine 123 Exclusion Assay)

This assay assesses the ability of lathyrane diterpenoids to inhibit the efflux function of P-gp.

-

Cell Culture: A P-gp overexpressing cancer cell line (e.g., K562/ADR) and its parental sensitive cell line (K562) are used.

-

Compound Incubation: The cells are incubated with the lathyrane diterpenoid at various non-toxic concentrations for a predetermined time (e.g., 1 hour).

-

Rhodamine 123 Staining: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cell suspension (final concentration of 5 µM) and incubated for 30-60 minutes at 37°C.

-

Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of the lathyrane diterpenoid indicates inhibition of P-gp-mediated efflux.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of NF-κB transcriptional activity.

-

Cell Transfection: A suitable cell line (e.g., HEK293T or RAW264.7) is transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Compound Pre-treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of the lathyrane diterpenoid for 1-2 hours.

-

NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated by comparing the normalized luciferase activity in the presence and absence of the lathyrane diterpenoid.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of lathyrane diterpenoids.

Conclusion

Lathyrane diterpenoids, including this compound, represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their diverse biological activities, particularly in the areas of oncology and inflammation, are intricately linked to their complex chemical structures. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the medicinal chemistry of these fascinating compounds. Future work should focus on elucidating the precise molecular targets and further refining the structure-activity relationships to design and synthesize novel analogs with enhanced potency and selectivity.

References

A Technical Guide to Lathyrane Diterpenoids from Euphorbia lathyris as Potential Natural Product Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. The compounds discussed are under investigation and are not approved for clinical use.

Introduction

The plant kingdom remains a vast and largely untapped resource for the discovery of novel therapeutic agents. The genus Euphorbia (Euphorbiaceae) has a long history in traditional medicine for treating a variety of ailments, including cancer.[1] Phytochemical investigations of Euphorbia species have revealed a rich diversity of bioactive secondary metabolites, with diterpenoids being a prominent class. Among these, lathyrane-type diterpenoids, isolated from the seeds of Euphorbia lathyris, have garnered significant attention for their potent cytotoxic and anticancer properties.[1]